molecular formula C17H20FN5O3 B2841696 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034362-69-9

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No. B2841696
CAS RN: 2034362-69-9
M. Wt: 361.377
InChI Key: CZFHYKSJQULKNP-UHFFFAOYSA-N
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Description

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H20FN5O3 and its molecular weight is 361.377. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Activities

  • Synthesis of Fused Heterocyclic Systems : Compounds similar to the queried chemical have been synthesized and investigated for their potential chemical and pharmacological activities. These include various fused oxazine derivatives which are expected to possess considerable activities (Mahmoud, El-Bordany, & Elsayed, 2017).

  • Development as Anticonvulsant Agents : Certain derivatives, particularly those related to pyrrolidin-1-yl methanone, have been synthesized and evaluated for anticonvulsant activities. Studies have shown that some of these compounds exhibit significant potency and protective indices, suggesting their potential as anticonvulsant agents (Malik & Khan, 2014).

Anticancer and Antimicrobial Applications

  • Anticancer and Antimicrobial Agents : Research has been conducted on compounds incorporating oxazole, pyrazoline, and pyridine, which show significant anticancer activity against various cancer cell lines. Additionally, these compounds have demonstrated in vitro antibacterial and antifungal activities, potentially aiding in overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

  • In Vitro Microbial Investigation : A library of compounds related to pyrrolidin-1-yl methanone has been synthesized and investigated for in vitro antibacterial, antifungal, and antimycobacterial activities. These studies have indicated good to moderate activity against bacterial strains, highlighting their potential as antimicrobial agents (Pandya et al., 2019).

Formulation Development and Molecular Docking Studies

  • Formulation Development for Poorly Water-Soluble Compounds : There has been development of suitable formulations for early toxicology and clinical studies of related compounds, focusing on their solubility and plasma exposure. This is crucial for the successful evaluation of poorly soluble compounds in toxicological and early clinical studies (Burton et al., 2012).

  • Molecular Docking and Computational Studies : Molecular docking and computational studies have been utilized to analyze the interaction of related compounds with various biological targets. This approach aids in understanding the potential applications of these compounds in treating various health conditions (Fahim et al., 2021).

  • Antibacterial and Antioxidant Activities : Research on derivatives of pyrazolopyrimidines and oxazinones has revealed moderate antibacterial and antioxidant activities. These findings are significant for the development of new therapeutic agents with potential applications in treating infections and oxidative stress-related conditions (Lynda, 2021).

properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O3/c1-2-13-14(18)15(20-10-19-13)26-11-4-6-22(9-11)16(24)12-8-21-23-5-3-7-25-17(12)23/h8,10-11H,2-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFHYKSJQULKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=C4N(CCCO4)N=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone

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